molecular formula C4H6N4 B1361531 2,5-Diaminopyrimidine CAS No. 22715-27-1

2,5-Diaminopyrimidine

Cat. No. B1361531
CAS RN: 22715-27-1
M. Wt: 110.12 g/mol
InChI Key: DNACGYGXUFTEHO-UHFFFAOYSA-N
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Description

2,5-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . They are part of many dihydrofolate reductase inhibitor drugs and some have been patented as anti-cancer drugs .


Synthesis Analysis

2,5-Diaminopyrimidine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . A study reported the preparation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate and 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone as potential precursors .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyrimidine includes a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

In the biosynthetic route to the triazole-bearing antimetabolite 8-azaguanine, the triazole moiety can be assembled through an enzymatic and non-enzymatic cascade, in which nitric oxide is used as a building block .

Scientific Research Applications

1. Inhibition of Dihydrofolate Reductase

2,4-Diaminopyrimidines, structurally related to 2,5-diaminopyrimidine, have been investigated for their role as dihydrofolate reductase (DHFR) inhibitors. These compounds have shown high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, with some exhibiting selectivity for the bacterial enzyme over the human one (Wyss et al., 2003).

2. Antiviral Activity

Certain 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture, marking them as potential agents in the fight against HIV and other retroviruses (Hocková et al., 2003).

3. Cardiomyogenesis Induction

Diaminopyrimidine compounds have been identified to selectively and efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes. This discovery has potential implications for cardiac repair therapies (Wu et al., 2004).

4. Design of Prodrugs

A series of prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor with an insoluble 2,5-diaminopyrimidine structure have been developed. These prodrugs show improved aqueous solubility and potential in advancing BTK inhibitors in therapeutic applications (Xiao et al., 2023).

5. Folate Receptor-Specific Inhibitors

6-Substituted pyrrolo[2,3-d]pyrimidine antifolates, related to 2,5-diaminopyrimidine, have been synthesized for targeting the folate receptor. These have shown potent and selective inhibitory activities toward cells expressing the folate receptor, suggesting their potential as antitumor agents (Deng et al., 2008).

Safety And Hazards

2,5-Diaminopyrimidine is harmful if swallowed or in contact with skin. It causes skin irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

There are ongoing studies on the use of 2,5-Diaminopyrimidine derivatives in various fields. For instance, a study reported the discovery of a potent irreversible HER2 kinase inhibitor, CHMFL-26, which covalently targeted cysteine 805 of HER2 and effectively overcame the drug resistance caused by HER2 V777L, HER2 L755S, HER2 exon 20 insertions, and p95-HER2 truncation mutations .

properties

IUPAC Name

pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACGYGXUFTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281673
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminopyrimidine

CAS RN

22715-27-1
Record name 22715-27-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-2,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
X Li, Y Zuo, G Tang, Y Wang, Y Zhou… - Journal of medicinal …, 2014 - ACS Publications
Bruton’s tyrosine kinase (Btk) is an attractive drug target for treating several B-cell lineage cancers. Ibrutinib is a first-in-class covalent irreversible Btk inhibitor and has demonstrated …
Number of citations: 67 pubs.acs.org
T Fu, Y Zuo, G Xue, D Zhou, Z Pan - European Journal of Medicinal …, 2023 - Elsevier
B-lymphoid tyrosine kinase (BLK) is an important knot of B cell receptor signaling, and regulates the function and development of B cells subset. Dysfunction of BLK is correlated with …
Number of citations: 3 www.sciencedirect.com
Y Zuo, Y Shi, X Li, Y Teng, Z Pan - Scientific Reports, 2015 - nature.com
As a critical regulator of the B-cell receptor signaling pathway, Bruton’s tyrosine kinase (Btk) has attracted intensive drug discovery efforts for treating B-cell lineage cancers and …
Number of citations: 7 www.nature.com
DE O'Brien, CW Noell, RK Robins… - Journal of Medicinal …, 1966 - ACS Publications
2, 4, 5-Triannnopyrimidine was found to possess confirmed antileukemic activity against L1210. This activity was not shown by structurally related compounds such as 2, 4-diamino-, 2, 4…
Number of citations: 7 pubs.acs.org
H Noda, Y Asada, T Maruyama… - … A European Journal, 2019 - Wiley Online Library
A new scaffold for producing efficient organic fluorescent materials was identified: 2,5‐diamino‐4,6‐diarylpyrimidine featuring a C4N4 elemental composition. Single‐step installation of …
G Tianlin, M Xia, N Ding, Z Pan - pstorage-acs-6854636.s3 …
A suspension of 3-(trifluoromethyl) benzoic acid (0.500 g, 2.63 mmol) in 5 mL SOCl2 was heated to reflux for 1 h. Then, the reaction was cooled to room temperature and diluted with 15 …
ZP Xiao, M Liao, XJ Huang, YT Wang… - Frontiers in …, 2023 - frontiersin.org
BTK has become a particularly attractive therapeutic target in autoimmune diseases and B-cell malignancies, making BTK inhibitors a valuable and important therapeutic option. We …
Number of citations: 4 www.frontiersin.org
MR Harnden, DT Hurst - Australian Journal of Chemistry, 1990 - CSIRO Publishing
Syntheses of a number of pyrimidin-4-ols having 5-nitrogen functionality are described. Phosphorus oxychloride/diethylaniline chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol …
Number of citations: 9 www.publish.csiro.au
M Kohei, N Takizawa, R Tsutsumi, W Xu… - Organic & Biomolecular …, 2023 - pubs.rsc.org
The C4N4 fluorophore is an intense fluorescence emitter featuring a 2,5-diaminopyrimidine core comprising four carbon and four nitrogen atoms. A series of C4N4 derivatives was …
Number of citations: 2 pubs.rsc.org
D Cohen, M Koenigsbuch… - Israel Journal of …, 1968 - Wiley Online Library
The polarographic oxidation of 2, 5‐diaminopyrimidine (IV) and 4,5‐diaminopyrimidine (V) at the rotating Pt microelectrode in aqueous buffered solutions was studied. The effects of …
Number of citations: 8 onlinelibrary.wiley.com

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